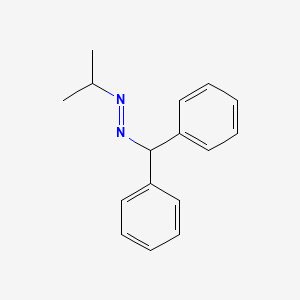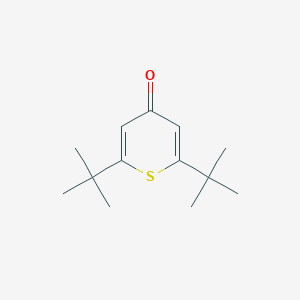
4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)- is a sulfur-containing heterocyclic compound It is a derivative of thiopyran, characterized by the presence of two tert-butyl groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Thiopyran-4-one derivatives typically involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The intermediates formed are then hydrolyzed and decarboxylated by heating in sulfuric acid . Another method involves the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials such as 3,3’-thiodipropionic acid and methyl acrylate, followed by the aforementioned synthetic routes .
化学反応の分析
Types of Reactions: 4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or thioethers.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiopyran derivatives.
科学的研究の応用
4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of stable free nitroxyl radicals and photosensitive semiconductors.
Biology: Some derivatives exhibit antitumor, antibacterial, antiparasitic, and antifungal activities.
Industry: Utilized in the preparation of synthetic juvenile hormones, pheromones, and electrochromic materials.
作用機序
The mechanism of action of 4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. For instance, its derivatives can inhibit enzymes like phosphodiesterase and β-secretase BACE1 by binding to their active sites, thereby blocking their activity . The exact molecular pathways depend on the specific derivative and its target.
類似化合物との比較
- 2,6-Diphenyl-4H-thiopyran-4-one
- 2,6-Dimethyl-4H-thiopyran-4-one
- Tetrahydro-4H-thiopyran-4-one
Comparison: 4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)- is unique due to the presence of bulky tert-butyl groups, which can influence its reactivity and steric properties. Compared to 2,6-diphenyl-4H-thiopyran-4-one, it may exhibit different electronic effects due to the electron-donating nature of the tert-butyl groups
特性
CAS番号 |
76874-66-3 |
|---|---|
分子式 |
C13H20OS |
分子量 |
224.36 g/mol |
IUPAC名 |
2,6-ditert-butylthiopyran-4-one |
InChI |
InChI=1S/C13H20OS/c1-12(2,3)10-7-9(14)8-11(15-10)13(4,5)6/h7-8H,1-6H3 |
InChIキー |
WHSBOSUZWSOOJX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=O)C=C(S1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


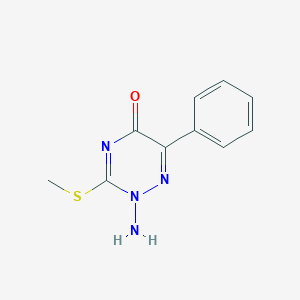
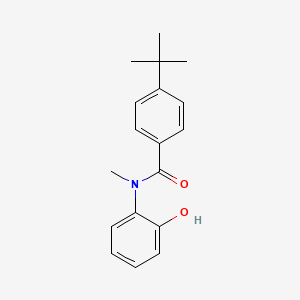
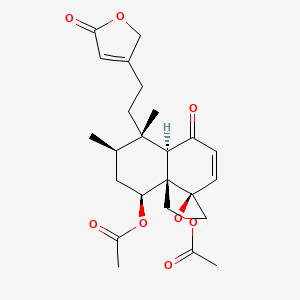
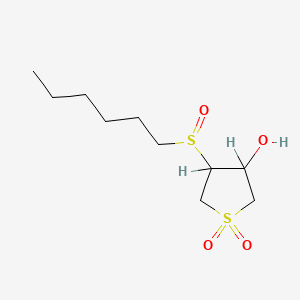
![Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B14431761.png)


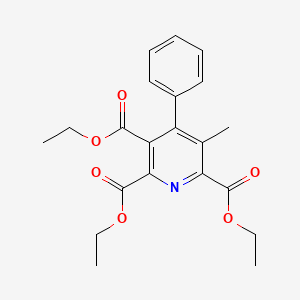
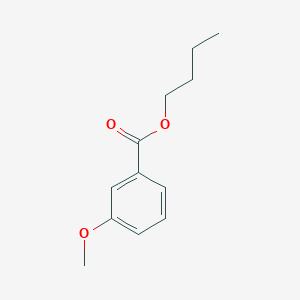
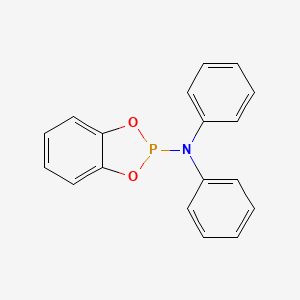
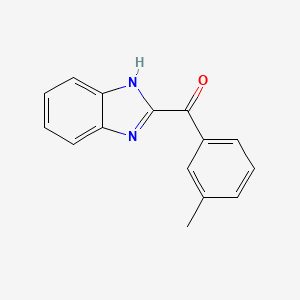
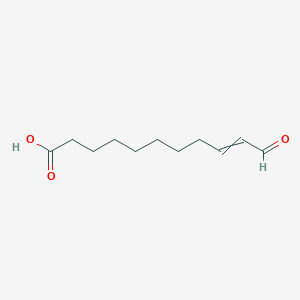
amino}butan-2-one](/img/structure/B14431802.png)
